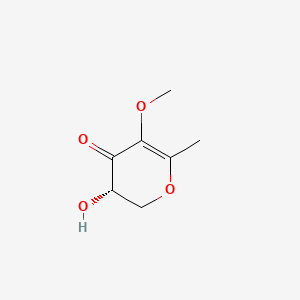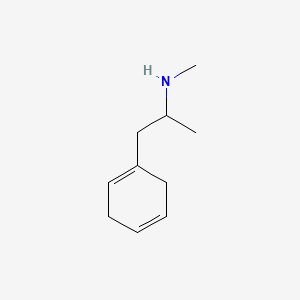
(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-cyclohexyl-1H-indol-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-cyclohexyl-1H-indol-3-yl)propanoate is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an indole ring, a cyclohexyl group, and a tert-butoxycarbonyl (Boc) protected amino group. It is often used in the synthesis of peptides and other biologically active molecules due to its unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-cyclohexyl-1H-indol-3-yl)propanoate typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives, cyclohexyl compounds, and amino acid precursors.
Formation of the Indole Ring: The indole ring is often synthesized through Fischer indole synthesis or other suitable methods.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via alkylation or other suitable reactions.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted reactions during subsequent steps.
Coupling Reactions: The protected amino acid derivative is then coupled with the indole-cyclohexyl intermediate using peptide coupling reagents such as EDCI or DCC.
Final Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-cyclohexyl-1H-indol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones.
Reduction: Reduction of the compound can lead to the formation of indoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Indole-2,3-diones and related compounds.
Reduction: Indoline derivatives.
Substitution: Various substituted indole and cyclohexyl derivatives.
Applications De Recherche Scientifique
(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-cyclohexyl-1H-indol-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-cyclohexyl-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring and cyclohexyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Ethyl 2-amino-3-(2-cyclohexyl-1H-indol-3-yl)propanoate: Lacks the Boc protecting group.
(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate: Lacks the cyclohexyl group.
Uniqueness
(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-cyclohexyl-1H-indol-3-yl)propanoate is unique due to the presence of both the cyclohexyl group and the Boc-protected amino group. This combination enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Propriétés
IUPAC Name |
ethyl (2S)-3-(2-cyclohexyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O4/c1-5-29-22(27)20(26-23(28)30-24(2,3)4)15-18-17-13-9-10-14-19(17)25-21(18)16-11-7-6-8-12-16/h9-10,13-14,16,20,25H,5-8,11-12,15H2,1-4H3,(H,26,28)/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGDSWLZERFWIP-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(NC2=CC=CC=C21)C3CCCCC3)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=C(NC2=CC=CC=C21)C3CCCCC3)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![ethyl 2-[[(2S)-1-[2,3-dihydro-1H-inden-2-yl-(2-oxo-2-phenylmethoxyethyl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B570145.png)


